Regioisomeric Bromophenyl Substitution: 2-Bromo vs. 3-Bromo vs. 4-Bromo Impact on Pharmacological Target Engagement Potential
No direct head-to-head comparative biological data exist for 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one versus its 3-bromophenyl or 4-bromophenyl regioisomers. However, class-level SAR evidence from benzoxazepinone RIP1 kinase and glycogen phosphorylase inhibitor programs indicates that the orientation of the aryl substituent at the 4-position determines complementarity to hydrophobic allosteric pockets and modulates hydrogen-bonding distance to key backbone residues [1][2]. The ortho-bromine in the 2-bromophenyl isomer presents a steric and electronic environment distinct from meta- or para-substituted analogs, which is predicted to alter binding pose and target residence time [3]. Procurement of the 2-bromophenyl isomer therefore represents a deliberate choice to probe ortho-substituent effects, not interchangeable with the 3-bromophenyl analog (CAS 1396759-74-2) or the des-bromo parent scaffold (CAS 34844-80-9).
| Evidence Dimension | Bromine substitution position (ortho vs. meta vs. para) and predicted impact on target binding conformation |
|---|---|
| Target Compound Data | 2-bromophenyl (ortho-bromine); predicted to alter dihedral angle and hydrogen-bonding distance relative to meta/para isomers; no direct biological IC₅₀ available |
| Comparator Or Baseline | 3-bromophenyl analog (CAS 1396759-74-2) and des-bromo parent (CAS 34844-80-9); no published biological data for direct comparison |
| Quantified Difference | Not quantifiable due to absence of comparative biological assays; class-level SAR infers non-interchangeability |
| Conditions | Inferred from benzoxazepinone SAR in glycogen phosphorylase (rabbit muscle GPa, HL-7702 cells) and RIP1 kinase (recombinant human RIP1, cellular TNF-dependent responses) inhibition programs [1][2] |
Why This Matters
Scientific teams conducting SAR exploration or lead optimization require the specific ortho-bromo regioisomer to map electronic and steric contributions at the 4-position aryl ring; substituting with a 3-bromophenyl or des-bromo analog would confound SAR interpretation and potentially miss activity cliffs.
- [1] Peng D, et al. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules. 2025. PubMed ID: 41226207. View Source
- [2] DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. EuropePMC. 2016. View Source
- [3] Kuujia. Cas no 1326852-78-1. Structural description of 2-bromophenyl substitution pattern. https://www.kuujia.com (accessed 2026-04-30). View Source
